molecular formula C30H58O B14488231 Triacont-7-en-11-one CAS No. 63408-55-9

Triacont-7-en-11-one

Cat. No.: B14488231
CAS No.: 63408-55-9
M. Wt: 434.8 g/mol
InChI Key: PFBOVTIFMARRJS-UHFFFAOYSA-N
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Description

Properties

CAS No.

63408-55-9

Molecular Formula

C30H58O

Molecular Weight

434.8 g/mol

IUPAC Name

triacont-7-en-11-one

InChI

InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3

InChI Key

PFBOVTIFMARRJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triacont-7-en-11-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst

Major Products

    Oxidation: Triacontanoic acid

    Reduction: Triacont-7-en-11-ol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Triacont-7-en-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.

    Biology: Investigated for its potential role in biological membranes and its interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural Analogues

  • 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): A phosphorus-containing flame retardant with a bridged bicyclic structure.
  • Its lack of double bonds or ketones results in lower reactivity compared to Triacont-7-en-11-one.

Functional Group Comparisons

Compound Functional Groups Key Properties Applications
This compound Ketone, alkene Hypothetical: Thermal stability, polarity Polymers, surfactants (?)
DOPO Phosphaphenanthrene oxide Flame retardancy, char formation Epoxy resins, composites
Triacontanol (C₃₀H₆₂O) Primary alcohol Plant growth regulation Agriculture, cosmetics

Note: Data for this compound is speculative due to lack of direct evidence.

Thermal and Chemical Stability

  • DOPO Derivatives : Exhibit high thermal stability (decomposition >300°C) due to aromatic phosphorus structures, whereas aliphatic ketones like this compound may degrade at lower temperatures (~200–250°C) .
  • Alkenes vs. Alkanes : The double bond in this compound increases reactivity (e.g., susceptibility to oxidation) compared to fully saturated analogues like triacontane.

3. Research Gaps and Challenges
The absence of peer-reviewed studies on this compound in the provided evidence highlights significant gaps in literature. Key challenges include:

  • Synthesis Complexity : Long-chain ketones often require multi-step reactions with low yields.
  • Characterization : Analytical techniques (e.g., NMR, FTIR) for such large molecules demand advanced instrumentation.

4. Further research is essential to validate its properties and applications relative to established compounds like DOPO or triacontanol.

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